8-(Trifluoromethoxy)quinolin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethoxy)quinolin-3-OL is a quinoline derivative featuring a trifluoromethoxy group at the 8-position and a hydroxyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Direct Trifluoromethoxylation: One common method involves the direct trifluoromethoxylation of quinoline derivatives using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 8-hydroxyquinoline, with a trifluoromethoxy group using reagents like trifluoromethanol under specific conditions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.
Substitution: Halogenated quinolines and other substituted quinolines with various functional groups.
Scientific Research Applications
Chemistry: 8-(Trifluoromethoxy)quinolin-3-OL is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains. Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes involved in disease processes. Industry: The compound's unique properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 8-(Trifluoromethoxy)quinolin-3-OL exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane function.
Enzyme Inhibition: Binds to specific enzymes, such as kinases or proteases, inhibiting their activity.
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar structure but lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
Riluzole: A pharmaceutical compound with a trifluoromethoxy group, used in the treatment of amyotrophic lateral sclerosis (ALS).
Trifluoromethoxybenzoic Acid: Another trifluoromethoxy-containing compound, used in various chemical syntheses.
Uniqueness: 8-(Trifluoromethoxy)quinolin-3-OL stands out due to its combination of the trifluoromethoxy group and the quinoline core, which imparts unique chemical reactivity and potential biological activity not seen in other similar compounds.
Properties
IUPAC Name |
8-(trifluoromethoxy)quinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGJHIHIZSGXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.